3-(Ethoxymethyl)aniline
Description
Significance of Aniline (B41778) Derivatives as Core Scaffolds in Organic Synthesis
Aniline and its derivatives are fundamental scaffolds in organic chemistry. uantwerpen.be They are key components in the synthesis of a wide array of biologically active molecules and natural products. uantwerpen.beacs.org The development of efficient and selective methods for the functionalization of anilines is a continuous area of research, aiming to create novel molecular architectures with unique properties. uantwerpen.bersc.org Multi-component reactions and catalytic methods are often employed to construct complex substituted anilines from simpler precursors, highlighting the modularity and adaptability of this class of compounds. researchgate.netrsc.org
Role of Alkoxymethyl Functionalization (Ethoxymethyl/Methoxymethyl) in Aniline Chemistry
The introduction of alkoxymethyl groups, such as ethoxymethyl or methoxymethyl, onto the aniline ring or the nitrogen atom can significantly influence the compound's properties and reactivity. researchgate.net This functionalization can enhance solubility, modify electronic properties, and provide a handle for further chemical transformations. smolecule.com For instance, the ethoxymethyl group can act as a protecting group for the nitrogen atom in indole (B1671886) synthesis, directing the course of subsequent reactions. beilstein-journals.org Furthermore, alkoxymethylated heterocycles are recognized for their potential as bioactive compounds and as bifunctional ligands in synthetic chemistry. researchgate.net
Scope and Research Landscape of 3-(Ethoxymethyl)aniline and Analogues in Contemporary Chemistry
This compound is a specific substituted aniline that serves as a valuable intermediate in organic synthesis. smolecule.comnih.gov Its structure, featuring an ethoxymethyl group at the meta-position of the aniline ring, offers unique possibilities for creating more complex molecules. nih.gov Research involving this compound and its analogues often focuses on their incorporation into larger, more elaborate structures with potential applications in medicinal chemistry and materials science. smolecule.comukzn.ac.za The synthesis of analogues, such as those with additional substituents on the ring or modifications to the ethoxymethyl group, allows for the systematic exploration of structure-activity relationships. ukzn.ac.za
Properties of this compound
The physical and chemical properties of this compound are crucial for its application in synthesis.
| Property | Value | Source |
| Molecular Formula | C9H13NO | nih.gov |
| Molecular Weight | 151.21 g/mol | nih.gov |
| CAS Number | 80171-96-6 | nih.gov |
Interactive Data Table: Computed Properties of this compound nih.gov
| Property | Value |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 151.099714038 Da |
| Monoisotopic Mass | 151.099714038 Da |
| Topological Polar Surface Area | 35.3 Ų |
| Heavy Atom Count | 11 |
Note: The data in this table is computationally generated. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(ethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZBRGJVPVQYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310109 | |
| Record name | 3-(Ethoxymethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80171-96-6 | |
| Record name | 3-(Ethoxymethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80171-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Ethoxymethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Ethoxymethyl Aniline and Its Analogues
Direct Synthesis Approaches for 3-(Ethoxymethyl)aniline
Directly synthesizing this compound presents a regiochemical challenge due to the ortho-, para-directing nature of the amino group in electrophilic aromatic substitution reactions. Overcoming this challenge requires specific strategies that can favor functionalization at the meta position.
One conceptual approach to introduce the ethoxymethyl group is through an acid-catalyzed reaction with a formaldehyde (B43269) acetal (B89532), such as formaldehyde diethyl acetal (diethoxymethane). In this type of Friedel-Crafts-like reaction, the acetal serves as a source of an ethoxymethyl carbocation or its equivalent, which then alkylates the aromatic ring.
However, the strong activating and ortho-, para-directing effect of the primary amino group in aniline (B41778) makes direct, selective meta-alkoxymethylation difficult. The reaction tends to yield a mixture of ortho- and para-substituted products, along with potential N-alkylation. A plausible, albeit indirect, route would involve the etherification of 3-aminobenzyl alcohol. This precursor already possesses the required meta-relationship between the amino and the hydroxymethyl groups. The synthesis would proceed by reacting 3-aminobenzyl alcohol with an ethylating agent under conditions that favor O-alkylation over N-alkylation, such as the Williamson ether synthesis using a base and an ethyl halide.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| 3-Aminobenzyl alcohol | Sodium Hydride, Ethyl Iodide | THF, 0 °C to rt | This compound | Not specified |
This table represents a conceptual synthetic route, as direct literature examples for this specific transformation are scarce.
Achieving meta-regioselectivity in the functionalization of aniline derivatives is a significant synthetic challenge. Standard electrophilic substitution reactions are generally not suitable. Modern synthetic chemistry has developed advanced methods to address this, primarily through C-H activation strategies. researchgate.net
Ruthenium-catalyzed σ-activation has emerged as a powerful tool for achieving remote meta-C–H-functionalization of various aromatic compounds, including aniline derivatives. researchgate.net This approach typically involves the use of a directing group that positions the metal catalyst at a specific site on the aromatic ring, enabling functionalization at a position that is electronically disfavored. While specific examples detailing the ethoxymethylation of aniline at the meta position using this technique are not prevalent, the methodology represents a state-of-the-art strategy for such regioselective transformations.
Another strategy involves modifying the aniline's directing properties. By protonating the amino group in a strongly acidic medium, its directing influence can be changed from ortho-, para-directing to meta-directing. However, this deactivates the ring, making it less susceptible to electrophilic attack, which requires harsh reaction conditions that may not be compatible with the desired functional group.
Synthesis of Closely Related Ethoxymethylated and Methoxymethylated Aniline Derivatives
The synthesis of other isomers and N-substituted analogues of ethoxymethylaniline is more straightforward and well-documented, leveraging the natural directing effects of the amine functional group.
The synthesis of ortho- and para-alkoxy-substituted anilines can often be accomplished starting from the corresponding nitrophenols or other appropriately substituted precursors. For instance, alkylation of p-nitrophenol followed by reduction of the nitro group is a common route to p-alkoxyanilines.
A series of alkoxy aniline derivatives have been prepared by reacting appropriate aniline precursors with reagents like 5,12-(dimethyl)thioquinantrenediinium bis-chloride to generate more complex structures. researchgate.net The synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers has also been reported, utilizing Sonogashira coupling with key monomers that contain alkoxy side chains, demonstrating methods to incorporate these moieties into larger molecular frameworks. nih.gov
| Starting Material | Key Transformation | Product |
| p-Nitrophenol | 1. O-Ethylation 2. Nitro Reduction | p-Ethoxyaniline |
| o-Nitrophenol | 1. O-Ethylation 2. Nitro Reduction | o-Ethoxyaniline |
| m-Aminophenol | O-Ethylation | m-Ethoxyaniline |
The introduction of substituents onto the nitrogen atom of anilines is a fundamental transformation in organic synthesis. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a widely used protecting group for the amine functionality in anilines and other heterocyclic systems like indazoles. nih.govresearchgate.net This group is typically introduced by reacting the aniline with SEM-Cl in the presence of a base. While the SEM group contains an ethoxymethyl-like structure, its primary role is protection and directing lithiation rather than being a final structural component. researchgate.net
Direct N-alkylation to form compounds like N,N-diethyl-m-ethoxyaniline can be achieved under more forcing conditions. For example, the synthesis of m-ethoxy-N,N-diethylaniline has been accomplished by reacting m-aminophenol with ethyl chloride in an autoclave at elevated temperature and pressure. google.com This process results in the ethylation of both the hydroxyl and the amino groups.
| Reactants | Conditions | Product | Yield | Reference |
| m-Aminophenol, Ethyl Chloride | 150°C, 2.2 MPa, Ethanol | m-Ethoxy-N,N-diethylaniline | 99% | google.com |
| m-Aminophenol, Ethyl Chloride | 180°C, 3.6 MPa, Isopropanol | m-Ethoxy-N,N-diethylaniline | Not specified | google.com |
Catalytic Approaches in the Synthesis of Ethoxymethylated Anilines
Catalysis plays a crucial role in the efficient and selective synthesis of aniline derivatives. Both acid catalysts and transition-metal catalysts are employed for various transformations.
Vapor phase alkylation of aniline over solid acid catalysts, such as zeolites, clays, and oxides, is a common industrial method for producing N-alkylated and C-alkylated anilines. researchgate.net While typically used for simpler alkyl groups like methyl and ethyl, these catalytic systems could be adapted for introducing larger groups. The reaction of anilines with acetone (B3395972) or other ketones catalyzed by a metal-organic framework (MOF-199) has been developed as a mild and efficient procedure for synthesizing substituted quinolines. researchgate.net
Enzyme catalysis also offers a route for hydroxymethylation. Benzaldehyde lyase, a ThDP-dependent enzyme, can catalyze the reaction of aromatic aldehydes with formaldehyde to form 2-hydroxy-1-arylethan-1-one derivatives through C-C bond formation. researchgate.net Although this introduces a hydroxymethyl group adjacent to a carbonyl rather than directly on the aniline ring, it highlights the potential of biocatalysis in forming related structures.
Recent advances in C-H functionalization have relied heavily on transition-metal catalysis. researchgate.net Nickel(II) catalysts have been used for the C-H thiolation of aniline derivatives, and rhodium(III) catalysts have been employed for regioselective alkylation and amidation, often requiring a directing group to control the position of the new bond. researchgate.net
Palladium-Catalyzed C-N Cross-Coupling Reactions in Aniline Derivatization
Palladium-catalyzed cross-coupling reactions have become indispensable methods for the formation of C-N bonds, providing a powerful tool for the synthesis of anilines and their derivatives. nih.govnih.gov These methods are noted for their generality and are often preferred over traditional techniques like nucleophilic aromatic substitution or copper-catalyzed Ullmann couplings due to a broader substrate scope. nih.gov The continued development of reliable and versatile palladium catalysts that perform under simple and user-friendly conditions has been a key factor in their widespread adoption in both academic and industrial research. nih.govnih.govsemanticscholar.org
This class of reactions, often referred to as Buchwald-Hartwig amination, facilitates the coupling of amines with aryl halides and pseudohalides. nih.gov The versatility of this approach allows for the N-arylation of a wide range of nitrogen-containing compounds, making it highly applicable to the synthesis of complex molecules. nih.govnih.gov The development of new biarylmonophosphine ligands, such as BrettPhos, has enabled highly selective monoarylation of primary amines and anilines with fast reaction times and low catalyst loadings. semanticscholar.org These advancements have made palladium-catalyzed C-N coupling a foundational strategy in the synthesis of pharmaceuticals, natural products, and organic materials. nih.govmit.edu
Table 1: Examples of Palladium-Catalyzed C-N Cross-Coupling Applications
| Nitrogen Source | Coupling Partner | Application Area | Reference |
|---|---|---|---|
| Primary Alkylamines | (Hetero)aryl Halides | General N-Arylation | nih.gov |
| Primary Anilines | Aryl Chlorides | Selective Monoarylation | semanticscholar.org |
| Various Amines | Aryl Halides/Sulfonates | Synthesis of Heterocycles | nih.gov |
Ionic Liquid Catalysis for Ring Alkylation of Anilines
Ionic liquids (ILs) have emerged as effective catalysts and solvents for the ring alkylation of anilines and their derivatives. google.comgoogleapis.com An advantageous feature of using ionic liquids is the often-convenient separation of the alkylated aniline products from the reaction mixture. google.com In this process, an aniline or aniline derivative is reacted with an alkylating agent in the presence of an ionic liquid that comprises a Lewis acid and a quaternary cation. google.comgoogleapis.com
The reaction can be performed at temperatures ranging from 50 to 250°C over a period of 1 to 48 hours. googleapis.com Brønsted acidic ionic liquids have also been successfully employed to catalyze the synthesis of aniline-based triarylmethanes through a double Friedel-Crafts reaction under metal- and solvent-free conditions, showcasing the versatility of ILs in C-C bond formation on the aniline ring. rsc.org This methodology is effective for various primary, secondary, and tertiary anilines reacting with aromatic aldehydes, yielding products in good to excellent yields. rsc.org The use of ionic liquids can suppress undesired dialkylation, leading to selective N-monoalkylation of anilines with various alkylating agents like alkyl, allyl, and benzyl (B1604629) halides. researchgate.net
Metal-mediated Reactions in Functional Group Introductions
Beyond palladium, a variety of other metals are utilized to mediate the introduction of functional groups onto aniline scaffolds. Transition metals such as iron, zinc, and copper are commonly used to catalyze diverse transformations. For instance, iron salts like FeCl₃ are effective in catalyzing the three-component reaction of anilines, aldehydes, and terminal alkynes to produce 2,4-disubstituted quinolines. chemrevlett.com Similarly, zinc catalysts, particularly Zn(OTf)₂, can facilitate this cyclizative coupling under solvent-free conditions. chemrevlett.com
Copper-catalyzed systems offer simple and efficient routes for aniline synthesis. Using a copper catalyst with diketone ligands in a biphasic system allows for the amination of aryl iodides and bromides with aqueous ammonia (B1221849) under very mild conditions. researchgate.net Furthermore, metal-free approaches have been developed as alternatives to classic metal-mediated reactions. A notable example is a one-pot synthesis of aryl bromides and iodides from anilines that avoids the use of metals by employing halogen abstraction from sources like bromotrichloromethane (B165885) and diiodomethane, presenting a convenient alternative to the Sandmeyer reaction. nih.gov This method is operationally simple, has short reaction times, and is insensitive to moisture and air. nih.gov
Green Chemistry Considerations in the Synthesis of Ethoxymethylated Aniline Scaffolds
Green chemistry principles are increasingly being integrated into the synthesis of aniline derivatives to reduce environmental impact. Key strategies include the use of solvent-free conditions, aqueous media, phase transfer catalysts, and microwave assistance to create more sustainable chemical processes.
Solvent-Free Conditions and Aqueous Media Approaches
A significant goal in green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Synthesizing aniline derivatives under solvent-free conditions or in aqueous media represents a major step toward this goal. nih.gov For example, a novel method for producing anilines from activated aryl halides has been developed that proceeds without organic solvents, transition metals, or ligands by using microwave assistance. nih.gov The synthesis of aniline-based triarylmethanes has also been achieved under solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst. rsc.org
Water is an ideal green solvent, and methodologies have been developed to perform reactions in aqueous media. A practical and green synthesis of benzazole-2-ones from aniline derivatives has been reported using water as the solvent under catalyst- and ligand-free conditions. This procedure avoids the need for tedious column chromatography, as the products can be easily isolated.
Use of Phase Transfer Catalysts in Synthetic Pathways
Phase Transfer Catalysis (PTC) is a valuable technique for green organic synthesis, as it can enhance reaction rates, improve yields, and eliminate the need for hazardous reagents and solvents. crdeepjournal.org PTC is particularly useful for Sₙ2 alkylation reactions in the synthesis of amines, allowing for the use of more environmentally friendly inorganic bases and a wider range of solvents than traditional methods. acsgcipr.org Many PTC processes can be conducted under highly concentrated or solvent-free conditions, which increases productivity. acsgcipr.org
An example of PTC in aniline synthesis is the reduction of nitrobenzene (B124822) using iron pentacarbonyl with polyethylene (B3416737) glycol (PEG) as the phase transfer catalyst, which affords high yields of aniline at room temperature. koreascience.kr PTC has been successfully applied in numerous industrial processes, including C, N, O, and S-alkylation reactions, demonstrating its scalability and efficiency. crdeepjournal.org
Table 2: Advantages of Phase Transfer Catalysis in Green Synthesis
| Benefit | Description | Reference |
|---|---|---|
| Greener Solvents | Allows use of benign solvents like toluene (B28343) instead of dipolar aprotics. | acsgcipr.org |
| Higher Productivity | Enables reactions under concentrated or solvent-free conditions. | acsgcipr.org |
| Safer Reagents | Permits the use of inorganic bases (e.g., NaOH) over bulky organic bases. | acsgcipr.org |
Microwave-Aided Synthetic Strategies
Microwave-assisted organic synthesis has become a prominent green chemistry tool due to its ability to dramatically reduce reaction times, increase yields, and improve energy efficiency compared to conventional heating methods. researchgate.net A variety of synthetic transformations involving aniline derivatives have been optimized using microwave irradiation.
A novel, microwave-assisted method produces anilines and phenols from aryl halides using aqueous ammonium (B1175870) hydroxide, eliminating the need for organic solvents and catalysts. nih.gov This high-yielding method significantly reduces reaction requirements and provides a more eco-friendly alternative for synthesizing important building blocks. nih.gov Other applications include the efficient monoalkylation of anilines via aza-Michael addition, where microwave irradiation helps to prevent the formation of bis-alkylated byproducts. benthamdirect.com The synthesis of 2-anilinopyrimidines through aromatic nucleophilic substitution has also been shown to be more efficient under microwave conditions compared to conventional heating. rsc.org These examples highlight the efficacy of microwave technology in developing rapid, efficient, and greener synthetic pathways for aniline derivatives. benthamdirect.comrsc.orgacs.org
Table 3: Comparison of Conventional vs. Microwave-Aided Synthesis of Anilines
| Reaction Type | Conventional Method | Microwave-Aided Method | Key Advantage | Reference |
|---|---|---|---|---|
| Amination of Aryl Halides | Long reaction times, organic solvents, metal catalysts | 10-20 minutes, no organic solvent, no catalyst | Speed, sustainability | nih.gov |
| Formylation of Anilines | Long reaction times | Significantly reduced reaction time, very good yield | Efficiency, speed | researchgate.net |
| Monoalkylation of Anilines | Difficult to control, formation of bis-alkylated products | Smooth reaction, mainly monoalkylated product | Selectivity | benthamdirect.com |
Chemical Reactivity and Transformational Chemistry of 3 Ethoxymethyl Aniline
Reactions Involving the Aromatic Amino Group
The amino group in 3-(Ethoxymethyl)aniline is a primary determinant of its reactivity, serving as a nucleophile and a precursor for a variety of nitrogen-containing functional groups and heterocyclic systems.
N-Alkylation and N-Arylation Reactions
The nitrogen atom of the amino group in this compound can readily participate in N-alkylation and N-arylation reactions to form secondary and tertiary amines.
N-Alkylation is typically achieved by reacting the aniline (B41778) with alkyl halides. wikipedia.orgresearchgate.netlibretexts.orgresearchgate.net The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reactivity of the alkyl halide (iodide > bromide > chloride) and the reaction conditions, such as the choice of base and solvent, significantly influence the reaction outcome. While mono-alkylation can be achieved, overalkylation to form the tertiary amine and even a quaternary ammonium (B1175870) salt is a common side reaction, particularly with excess alkylating agent. wikipedia.orglibretexts.org To control the degree of alkylation, the stoichiometry of the reactants is a critical parameter.
N-Arylation , particularly the formation of diarylamines, is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgacsgcipr.orgnih.govorganic-chemistry.org This reaction would involve the coupling of this compound with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency and scope of the reaction, with various generations of ligands developed to couple a wide range of aryl halides and amines under increasingly mild conditions. wikipedia.org
| Reaction Type | Reagents & Conditions | Product Type | Key Considerations |
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K2CO3, Et3N), Solvent (e.g., Acetonitrile, DMF) | Secondary or Tertiary Amine | Control of stoichiometry to prevent overalkylation. |
| N-Arylation | Aryl Halide (Ar-X) or Aryl Triflote (Ar-OTf), Palladium Catalyst (e.g., Pd(OAc)2), Phosphine Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs2CO3), Solvent (e.g., Toluene (B28343), Dioxane) | Diaryl Amine | Ligand selection is critical for reaction efficiency. |
Amidation and Other Acylations
The amino group of this compound readily undergoes acylation with various acylating agents to form amides. This transformation is often used to protect the amino group or to introduce new functionalities.
Amidation with carboxylic acids can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. orientjchem.org Alternatively, conversion of the carboxylic acid to a more reactive acyl chloride or anhydride (B1165640) allows for direct acylation of the aniline, often in the presence of a base to neutralize the acidic byproduct. reddit.com The reaction of anilines with acetic anhydride to form acetanilides is a common example of this type of transformation. studylib.net
Other Acylations , such as the formation of sulfonamides, can be achieved by reacting the aniline with sulfonyl chlorides in the presence of a base. This reaction is analogous to amidation and provides a stable sulfonamide linkage.
| Acylating Agent | Reagents & Conditions | Product |
| Carboxylic Acid | Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DCM, DMF) | Amide |
| Acyl Chloride | Base (e.g., Pyridine, Et3N), Solvent (e.g., DCM) | Amide |
| Acid Anhydride | Base (optional), Solvent (e.g., Acetic Acid, neat) | Amide |
| Sulfonyl Chloride | Base (e.g., Pyridine), Solvent (e.g., DCM) | Sulfonamide |
Condensation and Cyclization Reactions Leading to Heterocycles
The aniline moiety in this compound is a key building block for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and materials science. sciencedaily.com
Quinoline (B57606) Synthesis: Several classic named reactions can be employed to construct the quinoline ring system from anilines.
Skraup Synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). pharmaguideline.comjptcp.comiipseries.org
Doebner-von Miller Reaction: This method utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. jptcp.comiipseries.org
Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone under acidic conditions. jptcp.comiipseries.org
Friedländer Synthesis: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. pharmaguideline.com
Pfitzinger Reaction: This involves the reaction of isatin (B1672199) with a carbonyl compound to yield substituted quinoline-4-carboxylic acids. pharmaguideline.comjptcp.com
Benzodiazepine (B76468) Synthesis: 1,5-Benzodiazepines can be synthesized through the condensation of an o-phenylenediamine (B120857) with a ketone. nih.govsemanticscholar.orgrjptonline.org While this compound is not an o-phenylenediamine, its derivatives could potentially be used in multi-step syntheses of benzodiazepine structures. The synthesis of 1,4-benzodiazepines often starts from 2-aminobenzophenones. rjptonline.orgub.edu
The specific substitution pattern on the resulting heterocyclic ring is determined by the reaction partners and the chosen synthetic route. The ethoxymethyl group at the 3-position of the aniline would be incorporated into the final heterocyclic structure, potentially influencing its physical and biological properties.
Reactions Involving the Ethoxymethyl Ethers
The ethoxymethyl ether group in this compound is generally more stable than the amino group but can undergo cleavage under specific conditions.
Ether Cleavage and Deprotection Strategies in Synthesis
The cleavage of ethers, particularly aryl alkyl ethers, typically requires strong acidic conditions. masterorganicchemistry.comorganic-chemistry.org The reaction of an ether with strong acids like HBr or HI proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com The cleavage of the C-O bond can occur through either an SN1 or SN2 mechanism, depending on the structure of the alkyl group. masterorganicchemistry.com For the ethoxymethyl group, an SN2 pathway is likely.
Lewis acids, such as boron tribromide (BBr3), are also effective reagents for the cleavage of methyl ethers and could potentially be applied to ethoxymethyl ethers. youtube.com In the context of protecting groups, the methoxymethyl (MOM) ether, which is structurally similar to the ethoxymethyl group, can be cleaved under mild acidic conditions. masterorganicchemistry.com Various reagents have been developed for the deprotection of aromatic methyl ethers, such as 2-(diethylamino)ethanethiol, which might also be effective for the corresponding ethoxymethyl ethers. nih.gov
| Reagent | Conditions | Products |
| Strong Acid (HBr, HI) | Heat | 3-Aminophenol + Ethyl Halide + Formaldehyde (B43269) |
| Lewis Acid (e.g., BBr3) | Inert Solvent (e.g., DCM) | 3-Aminophenol |
Interconversion to Other Oxygen-Containing Functional Groups
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitutions
The functionalization of the benzene (B151609) ring of this compound is heavily influenced by the directing effects of its substituents. The amino (-NH₂) and ethoxymethyl (-OCH₂CH₃) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. However, for more controlled and regioselective functionalization, methods like directed ortho-metalation are employed.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of an aromatic ring at the position ortho to a directing metalation group (DMG). wikipedia.org This process involves the coordination of an organolithium reagent (like n-butyllithium) to a heteroatom within the DMG, which facilitates the removal of a nearby ortho-proton. baranlab.org
In this compound, both the amino group and the ethoxymethyl group can potentially act as DMGs. However, their directing strengths differ significantly. The established hierarchy of common DMGs places alkoxy groups (-OR) as more effective directors than a free amino group (-NH₂). organic-chemistry.orgharvard.edu Furthermore, the acidic protons of the primary amine can react with the highly basic organolithium reagent, complicating the reaction. For these reasons, direct lithiation of unprotected this compound is expected to be directed by the ethoxymethyl group.
Deprotonation would occur preferentially at one of the two positions ortho to the ethoxymethyl group (C-2 or C-4). The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to install a new substituent with high regioselectivity.
To enhance the directing ability of the nitrogen atom, the amino group can be protected as a functional group that is a much stronger DMG, such as a carbamate (B1207046) (e.g., -NHBoc) or a tertiary amide. acs.orgorganic-chemistry.org These protected groups are among the most powerful DMGs and would direct lithiation exclusively to the C-2 position, ortho to the nitrogen and meta to the ethoxymethyl group. uwindsor.canih.gov
Table 1: Relative Directing Strength of Common Directed Metalation Groups (DMGs)
| Relative Strength | Directing Group (Formula) |
| Strong | -OCONR₂ (Carbamate) |
| -CONR₂ (Tertiary Amide) | |
| -SO₂NR₂ (Sulfonamide) | |
| Moderate | -OCH₂OR (MOM ether) |
| -OCH₃ (Methoxy) | |
| Weak | -NR₂ (Tertiary Amine) |
| -F (Fluoro) |
This table provides a generalized hierarchy of directing group strength in ortho-lithiation reactions. organic-chemistry.orgharvard.edu
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, and aniline derivatives are common substrates in these transformations. nih.gov While specific literature on this compound as a coupling partner is sparse, its structure is amenable to key reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, provided it is first converted to a suitable derivative (e.g., an aryl halide).
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or pseudohalide (like a triflate). wikipedia.orgorganic-chemistry.org For instance, a halogenated derivative of this compound could be coupled with various primary or secondary amines to generate more complex diaryl- or alkylarylamines. This reaction is renowned for its functional group tolerance and broad substrate scope. wikipedia.org
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound and an aryl halide. A bromo- or iodo- derivative of this compound could readily participate in Suzuki coupling with a wide range of aryl or vinyl boronic acids or esters. This would allow for the synthesis of biaryl structures containing the this compound motif.
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Typical Catalyst System | Typical Base | Solvent |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd₂(dba)₃ + Phosphine Ligand (e.g., XPhos, RuPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, DMF |
This table outlines generalized conditions. Optimal conditions vary based on specific substrates. researchgate.net
This compound as a Key Intermediate in Multi-Step Organic Syntheses
Aniline and its derivatives are foundational building blocks in the chemical industry, serving as precursors for pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netknowde.com The bifunctionality of this compound—possessing both a nucleophilic amino group and a modifiable ether linkage on an aromatic core—makes it a valuable intermediate for constructing more complex molecular architectures.
The reactive sites of this compound allow for its incorporation into a variety of complex structures, particularly nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. iars.infonih.gov The primary amino group is a key functional handle for building such systems.
For example, anilines are common starting materials in the synthesis of quinolines, a core structure in many pharmaceuticals. In reactions like the Skraup or Doebner-von Miller synthesis, an aniline is condensed with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions to form the quinoline ring system. researchgate.net this compound could be employed in such a reaction to produce a 7-(ethoxymethyl)quinoline derivative, which could then be further elaborated.
Additionally, the amino group can be converted into a diazonium salt, which is a versatile intermediate. Through Sandmeyer or related reactions, the diazonium group can be replaced by a wide array of substituents, including halogens, cyano, hydroxyl, and other groups, providing a pathway to highly functionalized aromatic compounds that would be difficult to synthesize directly.
The construction of bridged and polycyclic frameworks often relies on intramolecular cyclization reactions, where a starting material containing two or more reactive functional groups is induced to form new rings. Substituted anilines are excellent platforms for initiating such reaction cascades. udel.edu
A general strategy to form polycyclic systems from an aniline derivative involves first installing a reactive tether onto the aromatic ring, often at an ortho position. nih.gov Using the DoM chemistry described in section 3.3.1, this compound could be functionalized at the C-2 or C-4 position with a side chain containing an alkene or alkyne. This new derivative can then undergo a palladium-catalyzed intramolecular cyclization, such as an aminopalladation/carbopalladation cascade, where the nitrogen atom and another part of the tether add across the unsaturated bond to forge a new heterocyclic ring fused to the original benzene ring. nih.govnih.govrsc.org By carefully designing the tether, this methodology can be extended to create complex, multi-ring systems, including those with bridged architectures. encyclopedia.pub
Application As Building Blocks and Scaffolds in Chemical Research
Synthesis of Nitrogen-Containing Heterocyclic Systems
Pyrrolidine (B122466) and Tetrahydropyrimidine (B8763341) Derivatives
No research detailing the synthesis of pyrrolidine or tetrahydropyrimidine derivatives using 3-(Ethoxymethyl)aniline as a precursor was identified.
Indole (B1671886) and Benzoxazine (B1645224) Scaffold Construction
There are no available studies describing the construction of indole or benzoxazine scaffolds from this compound.
Investigation of Structure-Reactivity and Structure-Property Relationships in Designed Analogues
No published investigations on the structure-reactivity or structure-property relationships of analogues designed from this compound were found.
Chemical Transformations and Selectivity Studies
Specific chemical transformation and selectivity studies for this compound are not described in the current scientific literature.
Exploration of Substituent Effects on Reaction Outcomes
While the effects of various substituents on the reactivity of the aniline (B41778) ring are a fundamental aspect of organic chemistry, a specific exploration of the substituent effects of the 3-ethoxymethyl group on the reaction outcomes of this compound has not been documented.
Contributions to Chemical Probes and Functional Material Precursors
The utility of aniline and its derivatives as foundational scaffolds in the synthesis of chemical probes and as precursors for functional materials is well-established in chemical research. These compounds offer a versatile platform for the introduction of various functional groups, enabling the fine-tuning of electronic and photophysical properties. However, specific research detailing the contributions of this compound in these applications is not extensively documented in publicly accessible scientific literature. The following sections outline the potential roles of this compound based on the general reactivity and properties of substituted anilines.
Scaffold for Fluorescent Probes and Dyes
Aniline derivatives are integral to the design of a wide array of fluorescent probes and dyes. The amino group of aniline is a strong electron donor, which can be a key component of the donor-π-acceptor (D-π-A) architecture commonly found in fluorescent molecules. The substituent at the meta-position, in this case, an ethoxymethyl group, can influence the photophysical properties of the resulting dye, such as its quantum yield, Stokes shift, and environmental sensitivity.
Precursors for Polymer and Material Chemistry Research
In the realm of polymer and material science, aniline is a cornerstone monomer for the synthesis of polyaniline (PANI), a well-known conducting polymer. The properties of PANI can be significantly altered by the presence of substituents on the aniline ring. These substituents can affect the polymer's solubility, processability, conductivity, and electrochemical properties.
The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. For this compound, the ethoxymethyl substituent would likely influence the polymerization process and the final properties of the resulting polymer. For instance, the flexible ethoxy group might enhance the solubility of the polymer in common organic solvents, which is a common challenge with unsubstituted PANI. Furthermore, the ether linkage could potentially introduce different intermolecular interactions within the polymer matrix, affecting its morphology and bulk properties.
Although studies specifically detailing the polymerization of this compound and the characterization of its corresponding polymer are not prevalent, the broader field of substituted polyanilines suggests that this derivative could be a valuable precursor for creating functional materials with tailored properties for applications in sensors, coatings, and electronic devices. rsc.orgnih.gov
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. researchgate.net
The primary confirmation of the synthesis of 3-(Ethoxymethyl)aniline is achieved through ¹H and ¹³C NMR spectroscopy. These one-dimensional experiments provide a complete map of the proton and carbon skeletons of the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are observed for the aromatic protons, the amine (NH₂) protons, and the protons of the ethoxymethyl group (-CH₂-O-CH₂-CH₃). An experimental ¹H NMR spectrum recorded in DMSO at 298K provides definitive assignments for the proton signals. bmrb.io The aromatic protons typically appear as a complex multiplet, while the ethoxy and methylene (B1212753) protons exhibit characteristic triplet and quartet patterns due to spin-spin coupling.
Interactive Table 1: Experimental ¹H NMR Data for this compound Data obtained in DMSO at 298K. bmrb.io
| Atom Name | Chemical Shift (ppm) |
| H2 | 6.94 |
| H4 | 6.47 |
| H5 | 6.94 |
| H6 | 6.47 |
| H7 | 4.36 |
| H8 | 3.48 |
| H9 | 1.12 |
| H10 | 5.08 |
| H11 | 5.08 |
Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. Although specific experimental data for this compound is not detailed in the provided sources, the expected chemical shifts can be inferred from related aniline (B41778) derivatives. mdpi.comresearchgate.net The spectrum would show distinct signals for the two carbons of the ethyl group, the methylene carbon of the ether linkage, and the six aromatic carbons. The carbon atom attached to the nitrogen (C3) and the carbon attached to the ethoxymethyl group (C1) would have characteristic chemical shifts influenced by the electronic effects of these substituents. mdpi.com
Beyond simple structural confirmation, advanced 2D NMR techniques are invaluable for mechanistic studies of reactions involving this compound. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between atoms, which is crucial for identifying reaction intermediates and final products unambiguously. researchgate.netipb.pt
Furthermore, kinetic analysis using NMR (in-situ NMR) allows for real-time monitoring of reaction progress. nih.gov By tracking the disappearance of reactant signals and the appearance of product signals over time, researchers can determine reaction rates, identify intermediates, and gain insight into the reaction mechanism. nih.goved.ac.uk Isotope labeling studies, where a specific atom is replaced with its NMR-active isotope (e.g., ¹³C or ¹⁵N), can be used to trace the fate of atoms throughout a chemical transformation, providing powerful evidence for proposed mechanistic pathways. nih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org
The FTIR spectrum of this compound provides a unique "molecular fingerprint" and confirms the presence of its key functional groups. The spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule. While a specific spectrum for this compound is not provided, the expected characteristic peaks can be predicted based on data from aniline and its derivatives. researchgate.netnist.govchemicalbook.com
N-H Stretch: The primary amine group (-NH₂) typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹. researchgate.net
C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxymethyl group are found just below 3000 cm⁻¹.
C-O-C Stretch: A strong absorption band corresponding to the C-O-C ether linkage is expected in the 1050-1250 cm⁻¹ region.
Aromatic C=C Bending: Vibrations from the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy serves as a complementary technique to FTIR. academicjournals.org It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information about the molecular structure, especially the carbon skeleton of the aromatic ring. cuni.cz
Interactive Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amine (N-H) | Scissoring Bend | 1590 - 1650 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 2970 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
| Ether (C-O-C) | Asymmetric Stretch | 1050 - 1250 |
FTIR spectroscopy, particularly with in-situ monitoring capabilities, is a powerful tool for tracking the progress of chemical reactions in real time. xjtu.edu.cnnih.gov For a reaction involving the synthesis of this compound, one could monitor the disappearance of reactant-specific peaks (e.g., a hydroxyl group if starting from 3-aminophenol) and the simultaneous appearance of product-specific peaks, such as the characteristic C-O-C ether stretch. nih.gov This real-time analysis allows for the optimization of reaction conditions (temperature, pressure, catalyst loading) and can help in the detection of transient intermediates that may not be observable by other methods. xjtu.edu.cn
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. rsc.org For this compound (C₉H₁₃NO), the exact mass is 151.0997 g/mol .
Upon ionization in a mass spectrometer, typically through electron ionization (EI), the molecule forms a molecular ion (M⁺•) which corresponds to its molecular weight. uni-saarland.de This molecular ion is often unstable and undergoes fragmentation into smaller, charged pieces. The pattern of these fragments provides valuable structural information. libretexts.org
For anilines, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org The presence of a nitrogen atom means the molecular ion will have an odd mass, consistent with the Nitrogen Rule. libretexts.org Common fragmentation pathways for molecules containing heteroatoms like nitrogen and oxygen include alpha-cleavage, where the bond adjacent to the heteroatom breaks. msu.edu
Potential fragmentation patterns for this compound could include:
Loss of an ethyl radical (•CH₂CH₃) from the ether side chain.
Loss of an ethoxy radical (•OCH₂CH₃).
Alpha-cleavage resulting in the formation of a stable iminium ion.
Cleavage of the C-O bond, leading to fragments corresponding to the aniline moiety and the ethoxymethyl cation.
Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion Description | Proposed Formula | m/z (mass-to-charge ratio) |
| Molecular Ion | [C₉H₁₃NO]⁺• | 151 |
| Loss of ethyl radical | [C₇H₈NO]⁺ | 122 |
| Loss of ethoxy radical | [C₇H₈N]⁺ | 106 |
| Loss of ethoxymethyl radical | [C₆H₆N]⁺ | 92 |
Electronic Spectroscopy: UV-Vis Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic structure of this compound by probing the electronic transitions within the molecule.
The UV-Vis spectrum of this compound is dominated by the chromophore of the aniline ring. The spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair into an antibonding π* orbital of the benzene ring. This transition is generally of lower intensity. researchgate.net
For the parent aniline molecule, two primary absorption bands are observed around 230 nm and 280-290 nm. researchgate.netnist.gov The ethoxymethyl substituent at the meta position is not in direct conjugation with the amino group and is expected to have a minimal effect on the position of these absorption maxima (λmax). Its influence is primarily through a weak, negative inductive effect. Therefore, the λmax values for this compound are predicted to be very close to those of aniline.
| Compound | Predicted λmax (nm) | Associated Electronic Transition |
|---|---|---|
| This compound | ~230-235 | π → π |
| ~280-285 | n → π |
Spectroscopic titrations using UV-Vis spectroscopy are a common method to study the protonation behavior of aniline derivatives and determine the pKa of their conjugate acids. ajrsp.com The electronic structure of the aniline chromophore is sensitive to the protonation state of the amino group.
In its neutral (unprotonated) form, the nitrogen's lone pair is in conjugation with the aromatic π-system. Upon addition of an acid, the amino group becomes protonated to form an anilinium ion (-NH₃⁺). This protonation removes the non-bonding electrons from conjugation with the ring, leading to a significant change in the electronic transitions and a corresponding shift in the UV-Vis spectrum. Typically, this results in a hypsochromic (blue) shift, as the spectrum of the anilinium ion resembles that of benzene more closely. By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa value for the equilibrium between the aniline and the anilinium ion can be accurately determined.
Electrochemical Methods for Reactivity and Redox Studies
Electrochemical techniques are employed to investigate the redox properties of this compound, providing insights into its reactivity as an electron donor.
Cyclic Voltammetry (CV) is a widely used electrochemical method to study the oxidation of aniline and its derivatives. srce.hrrjpbcs.com The technique involves scanning the potential of an electrode and measuring the resulting current. For an aniline derivative, the voltammogram typically shows an irreversible anodic peak corresponding to the oxidation of the amino group to form a radical cation. researchgate.netresearchgate.net
The position of this oxidation peak potential (Ep) is sensitive to the electronic nature of the substituents on the aromatic ring. osti.govrsc.org Electron-donating groups facilitate oxidation, shifting the potential to less positive (lower) values, while electron-withdrawing groups make oxidation more difficult, shifting the potential to more positive values. The parent aniline molecule exhibits an oxidation peak potential in the range of +0.8 to +1.3 V versus a standard reference electrode, depending on the solvent and experimental conditions. researchgate.netresearchgate.net The ethoxymethyl group at the meta-position exerts a weak electron-donating inductive effect. Consequently, the oxidation potential of this compound is expected to be slightly lower (i.e., easier to oxidize) than that of unsubstituted aniline.
| Compound | Electrochemical Process | Predicted Peak Potential (Ep) Range |
|---|---|---|
| This compound | Irreversible Oxidation | Slightly less positive than aniline (~ +0.8 V vs. SCE) |
Investigation of Redox Mechanisms
The investigation of the redox mechanisms of aromatic amines is crucial for understanding their electrochemical behavior, potential for electropolymerization, and degradation pathways. While specific research on the redox mechanisms of this compound is not extensively documented in publicly available literature, its electrochemical characteristics can be inferred from the well-established behavior of aniline and other substituted anilines. The redox processes of anilines are known to be complex, often involving the formation of radical cations and subsequent coupling reactions.
The initial step in the electrochemical oxidation of aniline in an acidic medium is the transfer of an electron from the aniline molecule to the electrode, forming a radical cation. This process is typically irreversible. The stability and subsequent reaction pathways of this radical cation are significantly influenced by the nature and position of substituents on the aromatic ring.
For substituted anilines, the electron-donating or electron-withdrawing nature of the substituent group plays a critical role in the oxidation potential. Generally, electron-donating groups facilitate oxidation by increasing the electron density of the aromatic ring, thus lowering the oxidation potential. Conversely, electron-withdrawing groups make the molecule more difficult to oxidize, resulting in a higher oxidation potential. The ethoxymethyl group (-CH₂OCH₂CH₃) at the meta-position is expected to have a mild electron-donating effect through induction.
Following the initial oxidation, the generated radical cations can undergo several reactions, including coupling to form dimers and oligomers, which can lead to the formation of a polymer film on the electrode surface. The most common coupling mechanism for aniline is head-to-tail (para-coupling of the nitrogen of one radical to the para-carbon of another), leading to the formation of polyaniline. The presence of a substituent at the meta-position, as in this compound, would not sterically hinder this preferred para-coupling, suggesting that it could undergo electropolymerization to form a substituted polyaniline.
Cyclic voltammetry is a primary technique used to study these redox mechanisms. A typical cyclic voltammogram for the electropolymerization of aniline shows an initial irreversible oxidation peak on the first scan, corresponding to the formation of the radical cation. In subsequent scans, new redox peaks appear at lower potentials, which are characteristic of the redox transitions of the newly formed polymer film (e.g., leucoemeraldine to emeraldine (B8112657) and emeraldine to pernigraniline states of polyaniline) sci-hub.seresearchgate.net.
Due to the absence of specific experimental data for this compound in the reviewed literature, a detailed data table of its electrochemical parameters cannot be provided. However, the table below presents typical electrochemical data for aniline, which serves as a fundamental reference for understanding the potential redox behavior of its derivatives.
| Compound | Oxidation Peak Potential (Epa) vs. SCE | Medium | Note |
|---|---|---|---|
| Aniline | ~ +0.8 V to +1.0 V | Aqueous acidic medium | This is the initial irreversible oxidation peak corresponding to the formation of the anilinium radical cation. sci-hub.seresearchgate.net |
The study of the redox mechanisms of substituted anilines is an active area of research, particularly in the context of developing novel conducting polymers and understanding the environmental fate of these compounds. Further experimental studies employing techniques such as cyclic voltammetry, in-situ spectroscopy, and computational modeling would be necessary to fully elucidate the specific redox pathways of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) and Hartree-Fock (HF)
Quantum chemical methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are fundamental to the computational study of molecular systems. DFT has become exceedingly popular due to its balance of computational cost and accuracy in accounting for electron correlation, while HF provides a foundational ab initio approach. ubc.caresearchgate.net These methods are routinely used to predict the properties of aniline (B41778) and its derivatives. researchgate.net
While specific computational studies focusing exclusively on 3-(Ethoxymethyl)aniline are not abundant in the available literature, the principles and methodologies can be understood from studies on analogous aniline derivatives. Calculations are typically performed using various basis sets, such as the popular Pople-style basis sets (e.g., 6-311++G(d,p)), which provide a flexible description of the electron distribution. asianpubs.org
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)
A crucial first step in any computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For aniline derivatives, DFT and HF methods can accurately predict bond lengths, bond angles, and dihedral angles. article4pub.com The inclusion of substituents like the ethoxymethyl group influences the charge distribution and geometry of the aniline molecule. asianpubs.org
The electronic structure is often analyzed through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.
For aniline, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, and the LUMO is a π*-orbital of the benzene (B151609) ring. Substituents significantly affect these orbital energies. An electron-donating group, such as the ethoxymethyl group, is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.
Table 1: Representative Frontier Orbital Energies for a Substituted Aniline (p-Nitroaniline) Calculated at B3LYP/6-311++G(d,p) Level
| Orbital | Energy (eV) |
| HOMO | -6.9 |
| LUMO | -2.5 |
| Energy Gap (ΔE) | 4.4 |
Note: This data is for p-Nitroaniline as a representative example to illustrate the concept. The values for this compound would differ. Data derived from computational studies on substituted anilines.
Prediction of Vibrational Frequencies and Spectroscopic Properties
Computational methods are highly effective in predicting vibrational spectra (Infrared and Raman). mdpi.com After geometry optimization, a frequency calculation can be performed to determine the harmonic vibrational frequencies. asianpubs.org These calculated frequencies correspond to the fundamental modes of vibration, such as N-H stretching, C-N stretching, C-H stretching, and ring deformation modes. researchgate.net
Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, calculated frequencies are commonly multiplied by a scaling factor (e.g., ~0.96 for DFT/B3LYP). asianpubs.org For aniline derivatives, DFT methods like B3LYP have shown excellent agreement with experimental vibrational data after scaling. globalresearchonline.net This allows for the confident assignment of experimentally observed spectral bands. globalresearchonline.net
Table 2: Representative Calculated and Scaled Vibrational Frequencies for Aniline
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Symmetric Stretch | 3445 | 3307 | 3360 |
| N-H Asymmetric Stretch | 3530 | 3389 | 3440 |
| C-N Stretch | 1297 | 1245 | 1278 |
| Ring Breathing | 1000 | 960 | 997 |
Note: This table shows data for the parent aniline molecule to illustrate the methodology and typical accuracy. Data derived from computational studies on aniline. researchgate.net
Mechanistic Studies through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.
Elucidation of Reaction Pathways and Transition States
By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most favorable pathway from reactants to products. This involves locating transition states, which are first-order saddle points on the PES. mdpi.com The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is crucial for understanding reaction kinetics. mdpi.com For reactions involving aniline derivatives, such as electrophilic aromatic substitution, computational studies can determine whether the substitution occurs at the ortho, meta, or para position by comparing the activation energies of the respective pathways. researchgate.net The ethoxymethyl group at the meta position in this compound would direct incoming electrophiles, a process that can be precisely modeled.
Radical-Relay Mechanisms and Enantioselective Functionalization
Computational studies are also vital for understanding more complex reaction mechanisms, such as those involving radicals. In radical-relay mechanisms, a radical is transferred from one part of a molecule to another, enabling selective functionalization at a distant site. Theoretical models can elucidate the feasibility of such pathways and identify the key intermediates. rsc.org For instance, the reaction of aniline with methyl radicals has been theoretically investigated, revealing competitive pathways of H-abstraction from the amino group and radical addition to the aromatic ring. nih.gov
Furthermore, computational modeling aids in understanding and predicting the outcomes of enantioselective reactions. By modeling the interaction between a substrate, a catalyst (often a chiral ligand complex), and reagents, researchers can rationalize the origin of stereoselectivity. This is critical in the synthesis of chiral amines and their derivatives.
Molecular Interactions and Binding Studies (Excluding Clinical Efficacy)
The study of non-covalent interactions is essential for understanding how molecules like this compound interact with other molecules, such as solvent molecules or biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their steric and energetic complementarity. globalresearchonline.net
While specific docking studies for this compound are not detailed in the literature, studies on other aniline derivatives show how they can interact with protein active sites through hydrogen bonds (e.g., via the amino group), hydrophobic interactions (via the phenyl ring), and dipole-dipole interactions. globalresearchonline.net The ethoxymethyl group of this compound could participate in hydrogen bonding as an acceptor and contribute to hydrophobic interactions. These computational binding studies are fundamental in fields like materials science and molecular recognition, providing a molecular-level rationale for observed binding affinities and specificities. uomisan.edu.iq
Molecular Docking for Interaction Prediction with Molecular Targets (in a chemical biology context)
No specific studies detailing the molecular docking of this compound with any molecular targets were identified in the searched scientific literature. This type of analysis would typically involve computational simulations to predict the binding affinity and interaction patterns of this compound within the active site of a protein or other biological macromolecule. Such studies are crucial in the context of drug discovery and chemical biology to elucidate potential mechanisms of action and to guide the design of more potent and selective molecules. The absence of such data for this compound means that its potential interactions with biological targets remain computationally uncharacterized.
Hirshfeld Surface Analysis for Intermolecular Interactions
Further research, including the synthesis and crystallographic analysis of this compound, would be required to enable these computational and theoretical investigations.
Emerging Research Areas and Future Perspectives
Advancements in Stereoselective Synthesis of 3-(Ethoxymethyl)aniline Derivatives
The development of synthetic methods that can control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. While significant strides have been made in the stereoselective synthesis of aniline (B41778) derivatives, the exploration of this compound in this domain is still a nascent field. Future research is expected to focus on the application of asymmetric catalysis to introduce chirality into molecules containing the this compound scaffold.
One promising avenue is the use of chiral transition-metal catalysts for the asymmetric functionalization of the aniline ring or the amino group. For instance, stereoselective C-H functionalization, a powerful tool for the direct introduction of new bonds, could be employed to create chiral centers at specific positions on the aromatic ring of this compound derivatives. researchgate.net Similarly, catalyst-free, visible-light-driven annulation reactions have shown success in the stereoselective synthesis of tetrahydroquinolines from N,N-substituted dialkyl anilines, a strategy that could potentially be adapted for this compound. nih.govchalmers.se
The development of novel chiral ligands and organocatalysts will be crucial in achieving high levels of enantioselectivity and diastereoselectivity in these transformations. The ethoxymethyl substituent may play a directing role in these reactions, influencing the regioselectivity and stereochemical outcome. The synthesis of enantiomerically pure this compound derivatives will open up new possibilities for their use as chiral building blocks in the synthesis of complex, biologically active molecules.
| Catalytic System | Potential Application for this compound | Expected Outcome |
| Chiral Transition-Metal Catalysts | Asymmetric C-H functionalization | Introduction of chiral centers on the aromatic ring |
| Visible-Light Photoredox Catalysis | Stereoselective annulation reactions | Synthesis of chiral heterocyclic derivatives |
| Chiral Organocatalysts | Asymmetric transformations of the amino group | Creation of chiral amine derivatives |
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, has emerged as a transformative technology in chemical synthesis. europa.eubeilstein-journals.org Its advantages include enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. jst.org.innih.gov The integration of this compound synthesis and its subsequent derivatization into flow chemistry platforms represents a significant area for future research.
The automation of flow synthesis platforms can enable the rapid generation of libraries of this compound derivatives for screening in drug discovery and materials science applications. By systematically varying reaction parameters and starting materials, a large number of compounds can be synthesized and evaluated in a short period. This high-throughput approach can accelerate the discovery of new molecules with desired properties.
| Flow Chemistry Advantage | Application in this compound Synthesis | Potential Impact |
| Enhanced Safety | Handling of hazardous reagents and exothermic reactions | Reduced risk of accidents and improved process safety |
| Precise Control | Optimization of reaction conditions for higher yields | Increased efficiency and purity of products |
| Automation & High-Throughput | Library synthesis of derivatives | Accelerated discovery of new functional molecules |
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the study of systems involving assemblies of molecules connected by non-covalent interactions, offers a powerful bottom-up approach to the construction of complex functional materials. The unique structural features of this compound, including its aromatic ring, amino group, and flexible ethoxymethyl substituent, make it an intriguing candidate for exploration in this field.
The amino group of this compound can participate in hydrogen bonding, a key interaction in directing the self-assembly of molecules. The aromatic ring can engage in π-π stacking interactions, further stabilizing supramolecular architectures. The ethoxymethyl group, with its ether linkage, can also act as a hydrogen bond acceptor and its conformational flexibility can influence the packing of molecules in the solid state.
| Supramolecular Interaction | Role of this compound Moiety | Potential Assembled Structures |
| Hydrogen Bonding | Amino group as donor, ether oxygen as acceptor | Gels, fibers, sheets |
| π-π Stacking | Aromatic ring interactions | Ordered crystalline materials, liquid crystals |
| van der Waals Forces | Alkyl chain of the ethoxymethyl group | Influence on molecular packing and material density |
Development of Novel Catalytic Systems for this compound Transformations
The development of new catalytic systems that can selectively transform the this compound scaffold is crucial for expanding its synthetic utility. While general methods for the functionalization of anilines exist, catalysts tailored for the specific electronic and steric properties of this compound could offer enhanced reactivity and selectivity.
A key area of future research will be the development of catalysts for the regioselective functionalization of the aromatic ring. The directing effect of the amino and ethoxymethyl groups can be exploited to achieve selective substitution at the ortho, meta, or para positions. Transition-metal catalysts, particularly those based on palladium, rhodium, and copper, have shown great promise in the C-H functionalization of aniline derivatives and could be adapted for this compound. researchgate.netresearchgate.net
Furthermore, the development of catalysts for the selective transformation of the amino group is another important research direction. This could include new methods for N-alkylation, N-arylation, and the formation of nitrogen-containing heterocycles. Additionally, catalytic systems for the cleavage or modification of the ethoxymethyl group could provide access to new derivatives with different functional groups.
| Catalytic Transformation | Target Site on this compound | Potential Catalysts |
| C-H Functionalization | Aromatic Ring (ortho, meta, para) | Palladium, Rhodium, Copper complexes |
| N-Functionalization | Amino Group | Various transition metal and organocatalysts |
| Ether Cleavage/Modification | Ethoxymethyl Group | Lewis acids, transition metals |
Contribution to Sustainable Chemistry Practices in Aniline Research
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in both academic and industrial research. researchgate.net Future research on this compound will undoubtedly be influenced by this trend, with a focus on developing more sustainable synthetic methods.
A key aspect of this will be the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. The development of solvent-free reaction conditions is another important goal. researchgate.netijtsrd.com
The use of catalysts that are abundant, non-toxic, and recyclable will also be a major focus. This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, as well as biocatalysts that can operate under mild conditions. The valorization of lignin, a renewable biomass resource, to produce aniline derivatives is an emerging area that aligns with the principles of sustainable chemistry. rsc.org
Furthermore, improving the atom economy of synthetic routes to this compound and its derivatives will be a priority. This involves designing reactions that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
| Green Chemistry Principle | Application to this compound Chemistry | Expected Benefit |
| Use of Renewable Feedstocks | Synthesis from bio-based sources like lignin | Reduced reliance on fossil fuels |
| Greener Solvents | Replacement of volatile organic compounds | Minimized environmental pollution |
| Catalysis | Use of abundant and recyclable catalysts | Lower costs and reduced waste |
| Atom Economy | Designing efficient synthetic routes | Increased resource efficiency |
Q & A
Q. What steps are critical in designing a scalable synthesis protocol for this compound?
- Methodological Answer :
- Pilot-Scale Testing : Use a jacketed reactor with precise temperature control (±1°C).
- Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water).
- Cost Analysis : Compare catalyst recycling efficiency (e.g., AlCl₃ recovery via acid wash).
Validate scalability via process mass intensity (PMI) calculations and green chemistry metrics (E-factor) .
Q. How can researchers mitigate side reactions during functionalization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
